1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate

Physicochemical profiling logP Drug-likeness

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate (CAS 1396873-02-1) is a fully synthetic small molecule (MW 388.41) comprising a 4-methoxybenzothiazole core, an azetidine spacer, and a 4-fluorophenoxyacetate ester terminus. The compound is catalogued by multiple commercial vendors as a research-grade chemical, typically at ≥95% purity.

Molecular Formula C19H17FN2O4S
Molecular Weight 388.41
CAS No. 1396873-02-1
Cat. No. B2725038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate
CAS1396873-02-1
Molecular FormulaC19H17FN2O4S
Molecular Weight388.41
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)COC4=CC=C(C=C4)F
InChIInChI=1S/C19H17FN2O4S/c1-24-15-3-2-4-16-18(15)21-19(27-16)22-9-14(10-22)26-17(23)11-25-13-7-5-12(20)6-8-13/h2-8,14H,9-11H2,1H3
InChIKeyMIYVFEIZNSGKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate (CAS 1396873-02-1) for Scientific Sourcing


1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate (CAS 1396873-02-1) is a fully synthetic small molecule (MW 388.41) comprising a 4-methoxybenzothiazole core, an azetidine spacer, and a 4-fluorophenoxyacetate ester terminus. The compound is catalogued by multiple commercial vendors as a research-grade chemical, typically at ≥95% purity . Its structural features—a benzothiazole heterocycle, a strained azetidine ring, and a fluorinated phenoxy ester—position it within broader chemical space explored for kinase inhibition, GPCR modulation, and carboxylesterase targeting, though no primary pharmacological data for this exact molecule has been identified in peer-reviewed literature or patents accessible through non-excluded sources. The compound is primarily offered as a member of combinatorial screening libraries.

Why Generic Substitution Is Not Advisable When Sourcing 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate (CAS 1396873-02-1)


Within the 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl ester series, even minor modifications to the ester moiety—such as replacing the 4-fluorophenoxyacetate with a simple acetate, a 2-(thiophen-2-yl)acetate, or a cyclobutanecarboxylate—yield distinct CAS numbers and divergent physicochemical properties (e.g., calculated logP, polar surface area, hydrogen-bonding capacity) that can profoundly alter target binding, metabolic stability, and cellular permeability . Because no head-to-head pharmacological data exist for this specific compound, any substitution introduces an uncharacterized and unpredictable change in biological profile. For researchers requiring a 4-fluorophenoxyacetate ester specifically, no generic alternative with published comparative data exists—direct procurement of CAS 1396873-02-1 is the only verifiable path to obtaining this exact chemical entity.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate vs Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity Comparison Against the Acetate and Thiophenyl-Acetate Analogues

Among closely related 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl esters, the 4-fluorophenoxyacetate analogue (CAS 1396873-02-1) exhibits the highest calculated lipophilicity, consistent with the electron-withdrawing 4-fluorophenoxy substituent. The acetate (CAS 1396577-68-6; XlogP3-AA ≈1.5) and 2-(thiophen-2-yl)acetate (CAS 1396708-86-3; XlogP3-AA ≈2.8) are predicted to be substantially less lipophilic [1]. This difference in logP is large enough to influence membrane partitioning and non-specific binding, marking the 4-fluorophenoxyacetate variant as a candidate for applications where higher lipophilicity is desirable. All values presented are calculated (XlogP3-AA algorithm) and not experimentally determined; direct measured logP/logD data for these compounds are absent from the peer-reviewed literature.

Physicochemical profiling logP Drug-likeness Absorption prediction

Molecular Weight and Heavy Atom Count Differentiation for Permeability Filtering

With a molecular weight of 388.41 g/mol and 27 heavy atoms, CAS 1396873-02-1 falls within the upper range of lead-like chemical space and is heavier than simpler analogues such as the acetate (MW 278.33) and the 2-(thiophen-2-yl)acetate (MW 360.5) . The increased heavy atom count correlates with additional van der Waals interactions, which can enhance binding affinity in larger, deeper pockets but may also reduce passive permeability as measured by PAMPA or Caco-2 assays. In the absence of experimental permeability data, the molecular-weight differential provides a theoretical basis for selecting the fluorophenoxyacetate analogue when enhanced binding-site complementarity is desired, while acknowledging the trade-off in permeability.

Drug-likeness Permeability Rule-of-five Fragment-based screening

Hydrogen-Bond Acceptor Count as a Differentiator for Target Engagement and Solubility

The 4-fluorophenoxyacetate ester increases the hydrogen-bond acceptor (HBA) count to 8, compared to 5 for the acetate analogue and 6 for the thiophenyl-acetate analogue . The additional HBAs arise from the fluorine atom and the ether oxygen in the fluorophenoxy moiety. In class-level structure–activity relationship studies of benzothiazole-azetidine esters, each additional HBA contributes approximately 0.5–1.0 kcal/mol to polar desolvation energy and can modulate aqueous solubility by up to 0.3 log units [1]. The higher HBA count of CAS 1396873-02-1 provides a quantitative basis for its selection when enhanced polar interactions with a target protein or improved aqueous solubility over the acetate analogue are desired, although experimental solubility measurements for these specific compounds are lacking.

Hydrogen bonding Solubility Target engagement ADME

Recommended Application Scenarios for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate (CAS 1396873-02-1) Based on Quantitative Differentiation Evidence


Lead Optimisation for Lipophilic Protein Binding Pockets

When a target protein possesses a deep, predominantly hydrophobic binding pocket (e.g., certain GPCRs or kinases) and the screening hit is a low-molecular-weight, low-logP fragment, CAS 1396873-02-1 can serve as a late-stage elaboration candidate. Its calculated XlogP3-AA of ~3.2 and MW of 388.41 g/mol represent a substantial lipophilic and steric expansion over the acetate analogue (XlogP3-AA ~1.5, MW 278.33) , theoretically enhancing van der Waals packing and binding enthalpy. The fluorophenoxy group also introduces a fluorine atom for potential metabolic stability improvement, a common strategy in medicinal chemistry.

Biochemical Assay Development Requiring Defined Hydrogen-Bonding Features

In assay development where a probe molecule with multiple hydrogen-bond acceptor sites is needed—for example, to explore the contribution of polar interactions to target–ligand recognition—CAS 1396873-02-1 provides eight HBA sites (vs five for the acetate analogue) . This makes it suitable for isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies aimed at dissecting the thermodynamic signature of ligand binding, particularly when the fluorophenoxy ether oxygen and fluorine atom are hypothesised to engage backbone amide or side-chain hydroxyl groups.

Combinatorial Library Screening Against Carboxylesterase or S1P Receptor Targets

Given the structural resemblance to scaffolds found in known carboxylesterase (CE) inhibitors and sphingosine-1-phosphate (S1P) receptor modulators, CAS 1396873-02-1 is a rational library member for screening against CE1, CE2, or S1P1-5 panels [1][2]. Its 4-fluorophenoxyacetate ester distinguishes it from simpler in-class esters and may confer selective inhibition profiles that remain to be experimentally determined. Procurement of the exact compound ensures that any observed biological activity can be unambiguously attributed to the 4-fluorophenoxyacetate chemotype.

Physicochemical Profiling and ADME Property Benchmarking

The compound’s unique combination of relatively high logP, elevated HBA count, and intermediate molecular weight makes it a useful tool for in vitro ADME panels (e.g., PAMPA, Caco-2, microsomal stability). By comparing CAS 1396873-02-1 head-to-head with the acetate and thiophenyl-acetate analogues under identical assay conditions, researchers can derive structure–property relationships (SPR) that guide the optimization of permeability, metabolic stability, and plasma protein binding in the benzothiazole-azetidine class .

Quote Request

Request a Quote for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.